Hepcidin-2
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
MKCKFCCNCCNLNGCGVCCDF |
Origin of Product |
United States |
Molecular and Genomic Characterization of Hepcidin 2
The Hepcidin-2 (B1576447) Gene (Hamp2)
The genetic basis of this compound lies within the Hamp2 gene, a distinct locus in the mouse genome that exhibits both similarities and differences when compared to its more extensively studied counterpart, Hamp1.
Genomic Locus and Comparative Genomics with Hepcidin-1 (B1576454)
In contrast to humans who possess a single hepcidin (B1576463) gene (HAMP), the mouse genome contains two hepcidin genes, Hamp1 and Hamp2. Both genes are situated on mouse chromosome 7, indicating they likely arose from a recent gene duplication event. nih.govnih.gov This duplication also appears to have included a portion of the adjacent upstream stimulatory factor 2 (Usf2) gene. nih.gov
Both Hamp1 and Hamp2 share a similar genomic organization, each comprising three exons and two introns. nih.gov The predicted mature 25-amino acid this compound peptide shares 68% identity with Hepcidin-1, with the crucial eight cysteine residues, characteristic of the hepcidin family, being perfectly conserved. nih.gov Despite the high degree of similarity, transgenic mouse models have demonstrated functional divergence; overexpression of Hamp1 leads to severe iron-deficient anemia, whereas overexpression of Hamp2 does not significantly alter iron metabolism. nih.gov
| Feature | Hepcidin-1 (Hamp1) | This compound (Hamp2) |
| Genomic Locus | Mouse Chromosome 7 | Mouse Chromosome 7 |
| Genomic Structure | 3 exons, 2 introns | 3 exons, 2 introns |
| Peptide Identity | - | 68% identity with Hepcidin-1 |
| Cysteine Conservation | 8 conserved residues | 8 conserved residues |
| Primary Function | Key regulator of iron homeostasis | Less defined role in iron metabolism |
Transcriptional Regulation of Hamp2 Gene Expression
The expression of the Hamp2 gene is subject to transcriptional control that differs in key aspects from that of Hamp1. While both genes are highly expressed in the liver, Hamp2 transcripts are also found in significant amounts in the pancreas, a pattern not observed for Hamp1. nih.gov Both genes show increased expression in the liver in response to iron overload, suggesting a role for both in responding to systemic iron status. nih.govnih.gov However, their responses to inflammatory stimuli diverge. For instance, Hamp1 expression is induced by interleukin-6 (IL-6), a key inflammatory cytokine, whereas Hamp2 does not respond to IL-6. nih.gov Furthermore, studies in knockout mice have shown that the deletion of Hamp1 can lead to an elevation in Hamp2 expression. nih.gov
Regulatory Elements and Promoter Activity Studies of Hamp2
Analysis of the promoter regions of Hamp1 and Hamp2 has revealed differences in critical regulatory motifs that likely underlie their differential expression patterns. The Hamp1 promoter contains a functional signal transducer and activator of transcription (STAT) binding site, which is crucial for its responsiveness to IL-6. nih.gov In contrast, the corresponding STAT site in the Hamp2 promoter is considered non-functional, explaining its lack of response to this cytokine. nih.gov
Reporter gene assays have demonstrated that the murine Hamp1 promoter exhibits a markedly higher basal level of expression compared to the Hamp2 promoter in human hepatoma cell lines. nih.gov Mutagenesis studies have confirmed the importance of the STAT site in the basal expression of Hamp1. Correction of the STAT site in the weaker Hamp2 promoter led to a significant increase in the basal level of reporter gene expression, although not to the levels seen with the native Hamp1 promoter. nih.gov While both promoters contain potential binding sites for other transcription factors, such as TGFβ-inducible early gene (TIEG), studies have not yet confirmed their functional role in Hamp2 regulation. nih.gov
This compound Peptide Biosynthesis and Processing Pathways
The synthesis of the mature this compound peptide is a multi-step process involving precursor forms and enzymatic cleavage, a pathway that is largely understood through the lens of general hepcidin biosynthesis.
Preprohepcidin and Prohepcidin Forms of this compound
Similar to other secreted peptides, this compound is initially synthesized as a preproprotein. nih.govnih.gov This precursor, preprothis compound, is an 84-amino acid polypeptide. nih.gov It consists of three domains: an N-terminal signal peptide, a pro-region, and the C-terminal mature this compound peptide. nih.govnih.gov The signal peptide directs the nascent protein to the endoplasmic reticulum for secretion. nih.gov Following the cleavage of the signal peptide, the resulting intermediate is prothis compound. nih.gov
| Precursor Form | Description |
| Preprothis compound | 84-amino acid initial translation product containing a signal peptide, pro-region, and the mature peptide sequence. |
| Prothis compound | Intermediate form after the removal of the N-terminal signal peptide. |
Enzymatic Cleavage and Maturation Mechanisms of this compound Peptide
The final step in the biosynthesis of the bioactive this compound is the proteolytic cleavage of prothis compound to release the mature 25-amino acid peptide. nih.gov This process is mediated by proprotein convertases. nih.gov The primary enzyme identified in the maturation of hepcidin is furin, a calcium-dependent serine protease. nih.govresearchgate.net Studies on human hepcidin have shown that inhibition of furin activity prevents the processing of prohepcidin to its mature form. nih.gov It is presumed that a similar mechanism involving furin or other related proprotein convertases is responsible for the maturation of this compound. researchgate.net The mature this compound peptide is then secreted from the cell. nih.gov
Structural Insights into this compound Peptide
Conserved Cysteine Residues and Disulfide Bonds in this compound
A defining characteristic of the hepcidin family, including this compound, is the presence of eight highly conserved cysteine residues within the mature peptide. In mice, the 25-amino acid mature this compound peptide shares this perfect conservation of all eight cysteines with its counterpart, Hepcidin-1 nih.govcapes.gov.br. These residues are crucial for forming four intramolecular disulfide bonds, which are essential for the peptide's stability and three-dimensional structure.
While direct experimental determination of the disulfide bond connectivity for mouse this compound is not extensively documented, homology modeling based on the well-characterized human hepcidin structure provides significant insights. These models consistently predict the same disulfide bridge pattern as observed in human hepcidin nih.govplos.orgresearchgate.net. This conserved arrangement creates a compact, hairpin-like structure. The predicted disulfide bond connectivity for this compound is as follows:
Cys1–Cys8
Cys2–Cys4
Cys3–Cys6
Cys5–Cys7
This specific arrangement of disulfide bonds is critical for maintaining the structural integrity of the peptide, which is necessary for its biological function.
Table 1: Conserved Cysteine Residues in Mouse this compound
| Cysteine Residue Position | Predicted Disulfide Bond Partner |
| Cys1 | Cys8 |
| Cys2 | Cys4 |
| Cys3 | Cys6 |
| Cys5 | Cys7 |
Amino-Terminal Features and Hypothesized Ligand Binding Domains of this compound
The amino-terminal (N-terminal) region of hepcidin peptides is widely recognized as being essential for their biological activity, specifically for their interaction with the iron exporter protein, ferroportin nih.govnih.govresearchgate.net. The mature mouse this compound peptide is predicted to be 25 amino acids in length nih.govcapes.gov.br.
The amino acid sequence of mouse this compound is DINFPICRFCCQCCNKPSCGICCEE nih.gov. The initial amino acids at the N-terminus are particularly divergent from mouse Hepcidin-1 (DTNFPICIFCCKCCNNSQCGICCKT) and human hepcidin (DTHFPICIFCCGCCHRSKCGMCCKT) nih.govresearchgate.net. For instance, the second residue in mouse this compound is Isoleucine (I), whereas it is Threonine (T) in both mouse Hepcidin-1 and human hepcidin researchgate.net. Furthermore, residue 8 is Arginine (R) in this compound, which is a basic amino acid, contrasting with the nonpolar Isoleucine/Leucine in Hepcidin-1 and human hepcidin researchgate.net.
These variations in the N-terminal region of this compound are hypothesized to influence its binding affinity and specificity for ferroportin, potentially leading to different functional roles compared to Hepcidin-1 nih.gov. Although the precise ligand-binding domains within this compound have not been experimentally mapped, the conserved structural motif and the critical role of the N-terminus in other hepcidins strongly suggest that this region is the primary site of interaction with its receptor.
Theoretical Modeling of this compound Conformation and Interactions
Due to the challenges in experimental structure determination for all hepcidin isoforms, theoretical modeling serves as a valuable tool to predict the three-dimensional structure of this compound and understand its potential interactions. Homology models of mouse this compound have been constructed using the known structure of human hepcidin-25 (B1576460) as a template nih.govplos.orgresearchgate.net.
Computational analyses suggest that the amino acid substitutions in mouse this compound, particularly in the N-terminal and C-terminal regions, could alter the surface charge and hydrophobicity of the peptide nih.govresearchgate.net. For example, the presence of two glutamic acid residues near the C-terminus of this compound results in a lower isoelectric point (pI) of 4.9, compared to the pI of 7.7 for mouse Hepcidin-1 nih.gov. These differences in physicochemical properties are predicted to have profound consequences on the structure and, therefore, the function of this compound, potentially affecting its interaction with ferroportin and other molecules researchgate.net. These theoretical insights provide a basis for further experimental studies to elucidate the specific biological roles of this compound.
Investigated Biological Roles and Theoretical Postulations for Hepcidin 2
Exploration of Hepcidin-2 (B1576447) in Innate Immunity Systems
Hepcidin (B1576463), in general, is recognized as a link between innate immunity and iron metabolism. haematologica.orgashpublications.org Its induction during infection and inflammation is a defense mechanism believed to limit iron availability to pathogens, a concept known as "nutritional immunity". plos.orghaematologica.orgnih.gov While the primary role of mammalian hepcidin (Hepcidin-1 in mice) is iron regulation, studies in other vertebrates, particularly fish, suggest a more pronounced antimicrobial function for HAMP2-type hepcidins. frontiersin.orgfrontiersin.org
Antimicrobial Peptide Activity Hypotheses for this compound
Hepcidin was initially identified based on its antimicrobial activity. haematologica.orgashpublications.org In vitro studies have shown that synthetic hepcidin peptides can exhibit antibacterial and antifungal properties. haematologica.orgnih.govmdpi.com While the direct antimicrobial role of hepcidin in mammalian infections is considered minor compared to its iron-regulatory function, the presence of multiple HAMP2-type hepcidins in some fish species points towards a more significant antimicrobial role for these isoforms in those organisms. frontiersin.orgfrontiersin.org For instance, studies on a derived peptide of this compound from golden pompano (TroHepc2-22) demonstrated appreciable antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting a role in resisting bacterial infection in teleosts. nih.govresearchgate.net The proposed mechanisms include inducing bacterial membrane depolarization and altering membrane permeability. researchgate.net
Comparative Studies of this compound and Hepcidin-1 (B1576454) in Host Defense
In mice, which have both Hamp (encoding hepcidin-1) and Hamp2 (encoding this compound), functional differences between the two isoforms have been investigated. While hepcidin-1 appears to be primarily involved in iron metabolism, this compound may play a unique role in the immune response against various pathogens, particularly in teleosts where HAMP2-type isoforms are more numerous and exhibit strong antimicrobial activity. frontiersin.orgnih.gov In mammals, hepcidin-1 is the predominant negative regulator of iron absorption and release from macrophages, a key aspect of host defense during infection by limiting iron availability to microbes. ashpublications.orgplos.orgashpublications.org Studies in mice have shown that hepcidin is essential for resistance to certain Gram-negative pathogens, and this function is primarily mediated by the elimination of non-transferrin-bound iron. ashpublications.org The specific comparative roles of mouse hepcidin-1 and this compound in host defense require further investigation, although research in fish suggests a divergence in function with HAMP2-type hepcidins being more directly antimicrobial. frontiersin.orgfrontiersin.org
This compound as a Radiation-Responsive Molecule in Research Models
This compound has been identified as a candidate radiation-responsive molecule in mouse models. nih.govnih.govsemanticscholar.org Research has focused on its induction following ionizing radiation exposure and its potential applications in radiation biology.
Induction of this compound Expression by Ionizing Radiation
Studies in mice have shown that whole-body gamma irradiation induces an increase in urinary this compound levels. nih.govnih.gov This increase was observed to be dose-dependent at doses of 1 Gy and above, starting 24 hours after irradiation and lasting for approximately 168 hours. nih.gov Interestingly, at lower doses (0.25 and 0.5 Gy), the increase in this compound levels was biphasic, with peaks observed at 8-48 hours and again at 120-168 hours post-irradiation. nih.govnih.gov This induction of this compound in urine paralleled an increase in the mRNA levels of the this compound gene (Hamp2) in the liver, suggesting that radiation exposure directly or indirectly upregulates Hamp2 expression. nih.govnih.gov
Mechanistic Investigations of Radiation-Induced this compound Upregulation
The exact mechanisms underlying radiation-induced this compound upregulation are still under investigation. However, the observed increase in hepatic Hamp2 mRNA levels suggests transcriptional regulation. nih.govnih.gov Inflammation is a known inducer of hepcidin production, primarily mediated by IL-6 signaling through the JAK-STAT3 pathway. haematologica.orgnih.govannualreviews.org Given that radiation exposure can induce inflammatory responses, it is plausible that radiation-induced inflammatory mediators contribute to the upregulation of Hamp2. Studies in rats have shown that X-irradiation of the liver induces changes in hepcidin gene expression, potentially mediated by acute phase mediators produced within the liver. rsna.org The biphasic response of this compound at lower radiation doses is consistent with biphasic inflammatory responses observed for molecules like interleukin-6 in the spleen following irradiation. nih.gov Further research is needed to fully elucidate the signaling pathways and factors involved in the radiation-induced upregulation of this compound.
Potential Research Applications in Radiation Biology
The finding that this compound levels increase in a dose-dependent manner in mouse urine following irradiation suggests its potential as a radiation-responsive biomarker. nih.govnih.govsemanticscholar.org Assessing radiation dose through urine samples offers advantages in terms of collection ease and invasiveness compared to traditional methods like chromosome aberration analysis, which are time-consuming and require specialized expertise. nih.gov this compound's sustained elevation for several days post-irradiation, depending on the dose, could make it a useful indicator for dose estimation up to a week after exposure, potentially complementing other biodosimetry methods. nih.gov The distinct upregulation patterns observed at different radiation doses (dose-dependent increase at higher doses and biphasic response at lower doses) could provide valuable information for dose assessment. nih.govnih.govsemanticscholar.org Continued research into the kinetics and dose-response of this compound, as well as the underlying mechanisms, is crucial for establishing its reliability as a radiation biodosimeter. nih.gov
Differentiation from Hepcidin-1's Primary Role in Iron Homeostasis
While Hepcidin-1 is a key player in managing the body's iron levels, studies indicate that this compound operates with a different functional profile, particularly concerning systemic iron metabolism.
Comparative Analysis of this compound Function in Iron-Related Pathways
A comparative analysis highlights the divergence in function between Hepcidin-1 and this compound within iron-related pathways. Hepcidin-1's primary mechanism involves binding to ferroportin, leading to its internalization and degradation, thereby reducing the amount of iron released into the bloodstream from cells like enterocytes and macrophages. nih.govphysiology.orgmdpi.com This interaction is central to the body's iron-regulatory feedback loop. This compound, while structurally related, does not appear to exert a similar control over ferroportin-mediated iron export. uokerbala.edu.iqmdpi.com Instead, the biological role of this compound is hypothesized to be more oriented towards innate immunity and acting as an antimicrobial peptide. plos.orgnih.govmdpi.com Unlike Hepcidin-1, whose expression is strongly induced by iron overload and inflammation as part of the iron-sequestering defense mechanism, this compound expression is generally not regulated by these stimuli in the same manner. plos.org This differential regulation and lack of impact on systemic iron transporters differentiate this compound's function from the core iron-regulatory activities of Hepcidin-1.
| Feature | Hepcidin-1 (HAMP1) | This compound (HAMP2) |
| Primary Role | Systemic Iron Homeostasis | Hypothesized: Innate Immunity, Antimicrobial |
| Ferroportin Interaction | Binds and induces degradation nih.govphysiology.orgmdpi.com | Minimal or absent effect uokerbala.edu.iqmdpi.com |
| Regulation by Iron Overload | Induced nih.govphysiology.org | Not typically induced plos.org |
| Regulation by Inflammation | Induced nih.govphysiology.org | Not typically induced plos.org |
| Main Site of Expression | Liver (primarily) plos.org | Various tissues, including pancreas and liver plos.org |
Other Hypothesized and Emerging Biological Functions of this compound
Beyond the realm of systemic iron regulation, research is exploring alternative and emerging biological functions for this compound, focusing on its expression in specific organs and potential interactions with external factors.
Role in Organ-Specific Physiological Processes (e.g., Pancreatic Expression)
This compound is expressed in a variety of tissues throughout the body, including the liver and, notably, the pancreas. plos.org Within the pancreas, this compound expression has been specifically localized to the beta-cells of the islets of Langerhans. researchgate.netbioscientifica.combioscientifica.com This localized expression pattern suggests a potential organ-specific physiological role for this compound within the endocrine pancreas, distinct from systemic iron control. The presence of this compound in beta-cells, which are crucial for insulin (B600854) production and glucose regulation, hints at a possible involvement in local iron metabolism within these cells. Maintaining proper iron homeostasis is essential for the normal function of pancreatic beta-cells and processes like glucose-stimulated insulin secretion. researchgate.netbioscientifica.combioscientifica.commdpi.com Studies using rat insulinoma cells (RINm5F), a model for beta-cells, have indicated that this compound expression in these cells can be influenced by iron levels, further supporting a potential role in local iron handling within the pancreas. bioscientifica.combioscientifica.com This organ-specific expression and regulation suggest that this compound may contribute to the intricate interplay between iron and glucose metabolism within the pancreatic islets.
Interactions with Environmental Factors and Xenobiotics (Excluding Toxicity Profiles)
The potential interactions of this compound with environmental factors and xenobiotics represent an emerging area of investigation, distinct from its role in iron homeostasis and excluding any discussion of toxicity profiles. While much of the existing literature on hepcidin's interaction with these factors focuses on Hepcidin-1, there is some evidence suggesting that this compound expression can also be influenced by external stimuli. Environmental factors and gene-by-environment interactions are recognized as potentially influencing this compound (Hamp2) expression. escholarship.orgcore.ac.uk Studies in mice have indicated that neonatal exposure to activators of xenobiotic-sensing nuclear receptors, specifically PXR and CAR, can persistently regulate the expression of this compound (Hamp2) in the liver. nih.gov This suggests that exposure to certain xenobiotics can have a lasting impact on the expression levels of this compound. Furthermore, research on hepcidin in general (often referring to Hepcidin-1) has shown that it can be induced by toxic heavy metals and xenobiotics, implying a broader role in cellular stress responses potentially linked to pathways like Nrf2. nih.govresearchgate.netresearchgate.net While detailed mechanisms and specific interactions solely involving this compound and a wide array of environmental factors or xenobiotics are still being elucidated, the available evidence points towards a potential modulation of this compound expression by these external agents, suggesting a role that may extend to cytoprotection or adaptation to environmental challenges.
Regulatory Mechanisms Governing Hepcidin 2 Expression and Activity
Transcriptional Control of Hamp2
The transcription of the Hamp2 gene is a tightly controlled process influenced by a variety of signals, including inflammatory cues, iron status, hormones, and epigenetic modifications.
Response to Inflammatory Signals and Cytokines (Distinct from Hamp)
A notable distinction in the regulation of Hamp2 compared to Hamp1 lies in its response to inflammatory signals and cytokines. While Hamp1 (and human HAMP) transcription is strongly induced by pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), through the JAK/STAT3 pathway, studies in mice have shown that Hamp2 does not respond to IL-6. guidetomalariapharmacology.org Similarly, Hamp2 in mice does not respond to Bone Morphogenetic Proteins (BMPs), which are potent inducers of Hamp1 expression. guidetomalariapharmacology.org
In contrast to the lack of response to typical inflammatory signals observed in murine Hamp2, studies in fish species reveal a different picture. In black rockfish (Sebastes schlegelii), Hamp2 is strongly upregulated during bacterial infection, suggesting a role in the antimicrobial immune response, distinct from the iron-regulatory role of Hamp1. elementsarms.com This highlights species-specific divergence in the inflammatory regulation of Hamp2.
Influence of Other Hormones and Signaling Pathways on Hepcidin-2 (B1576447) Expression
Beyond inflammation and iron, other hormones and signaling pathways can influence Hamp2 expression. In mouse liver, Growth Hormone (GH) has been shown to affect Hamp2 expression. guidetomalariapharmacology.org Hamp2 is identified as a GH-dependent gene with female-predominant expression in mice. guidetomalariapharmacology.org The GH signaling pathway, involving GHR/JAK2/STAT5b, regulates the expression of numerous hepatic metabolic genes, often in a sex-dependent manner, and Hamp2 falls under this regulatory umbrella. guidetomalariapharmacology.org Furthermore, the deletion of Igf1 expression from hepatocytes led to a decrease in Hamp2 levels in female mice, indicating a potential role for liver-derived Igf1 in regulating Hamp2 expression, independent of GH levels. guidetomalariapharmacology.org
Radiation exposure has also been observed to induce the urinary excretion of this compound, which is at least partially attributed to the upregulation of Hamp2 mRNA in the liver. nih.govsemanticscholar.org The transcription factor Sox2 has been identified as a negative regulator of Hamp2 expression in primary hepatocytes, suggesting that it plays a role in controlling Hamp2 transcriptional levels. citeab.com
Epigenetic Regulation of Hamp2 Gene Expression
Epigenetic mechanisms, such as DNA methylation and histone modifications, are increasingly recognized for their role in regulating gene expression, including genes involved in iron homeostasis. While much of the research on the epigenetic control of hepcidin (B1576463) has focused on human HAMP or murine Hamp1, epigenetic regulation is also implicated in the control of Hamp2. Changes in epigenetic marks in the adult mouse liver have been linked to alterations in both Hamp1 and Hamp2 expression. mdpi.com
DNA methylation patterns can influence the expression of iron-related genes, including HAMP. idrblab.net Histone modifications, such as acetylation (e.g., H3K9ac) and methylation (e.g., H3K4me3, H3K27me3), are known to correlate with transcriptional activity and are involved in hepcidin regulation. elifesciences.org Histone deacetylase 3 (HDAC3) and its cofactor NCOR1 are involved in regulating hepcidin expression by binding to chromatin at the hepcidin locus. elifesciences.org Although these studies primarily concern HAMP/Hamp1, the proximity and shared evolutionary history of Hamp1 and Hamp2 suggest that similar epigenetic mechanisms may also be at play in regulating Hamp2. The negative regulation of Hamp2 by Sox2, a transcription factor involved in various regulatory complexes, hints at potential connections to epigenetic machinery. citeab.com
Post-Transcriptional and Post-Translational Regulation of this compound
Regulation of hepcidin, including this compound, also occurs after the transcription of the gene, at the levels of mRNA processing and stability, and post-translational modification of the peptide.
mRNA Stability and Processing
Post-transcriptional mechanisms can significantly impact the cellular levels of hepcidin mRNA. Studies on human HAMP mRNA have demonstrated that its stability can be regulated by factors such as saturated fatty acids. wikipedia.org This regulation involves the binding of AU-rich element-binding proteins, such as Human Antigen R (HuR), to AU-rich elements in the 3'-untranslated region (UTR) of the HAMP mRNA, leading to increased mRNA stability. wikipedia.org Endoplasmic reticulum (ER) stress has also been shown to stabilize hepcidin mRNA through the action of HuR. springermedizin.de
While specific studies detailing the mRNA stability and processing of Hamp2 are less extensive than for Hamp1, the presence of similar regulatory elements in the Hamp2 transcript could subject it to analogous post-transcriptional control. The observation that hepatic Hamp2 expression displays considerable strain- and sex-dependent variation in mice suggests that post-transcriptional or translational regulation might contribute to these differences. nih.govsemanticscholar.org The rapid suppression of hepcidin expression in response to iron deprivation has also led to hypotheses about potential translational regulation of proteins involved in hepcidin control, such as matriptase-2. nih.gov
Post-Translational Regulation:
Hepcidin peptides, including this compound, are synthesized as larger precursor proteins (prepropeptides) that undergo proteolytic cleavage to generate the mature, active forms. atomixresearch.comnih.govciteab.com This processing is crucial for their function. Furin, a proprotein convertase, is a key enzyme responsible for cleaving the hepcidin precursor at a specific consensus site, producing the mature peptide. nih.govciteab.comhumapeptide.com This post-translational modification is essential for the biological activity of hepcidin. nih.govciteab.com
Peptide Degradation and Clearance Mechanisms
Hepcidin, including its isoforms like this compound, is produced at a relatively high rate and is rapidly cleared from circulation. The primary mechanism for hepcidin clearance is through the kidneys. Due to its small size (Hepcidin-25 is approximately 2.7 kDa), hepcidin readily passes through the glomerular membrane. nih.gov Following filtration, hepcidin is then taken up and degraded in the proximal tubules through a general mechanism for recycling filtered proteins. nih.govmdpi.com A small fraction of the filtered hepcidin remains intact and can be detected in urine, where its levels correlate with circulating hepcidin concentrations. nih.govmdpi.com
The efficient renal clearance of hepcidin is highlighted by the observation that serum hepcidin concentrations are significantly elevated in patients with chronic renal failure. mdpi.comkoreamed.org Hemodialysis can lower these elevated levels, but hepatic hepcidin synthesis is rapid enough to restore pre-dialysis concentrations within hours. nih.govmdpi.com
Interactions with Regulatory Proteins and Co-factors (e.g., TMPRSS6, HJV, HFE, TFR2, JAK2/STAT3, BMP/SMAD pathways, considering differences from hepcidin-1)
The expression of hepcidin, including this compound, is tightly controlled by several interacting proteins and signaling pathways. Key among these are the BMP/SMAD pathway, the HFE/TFR2 pathway, and the JAK2/STAT3 pathway. nih.govmdpi.comjci.org
The Bone Morphogenetic Protein (BMP)/SMAD pathway is considered a major transcriptional regulator of hepcidin expression. nih.govashpublications.org In response to increased tissue iron levels, particularly in liver endothelial cells, BMP6 production is increased. nih.gov BMPs, such as BMP2, BMP6, and likely BMP2/6 heterodimers, bind to BMP type I (ALK2, ALK3) and type II receptors (ACTR2A, BMPR2) on the surface of hepatocytes. nih.gov This binding is facilitated by the co-receptor Hemojuvelin (HJV), which is crucial for iron-regulated hepcidin expression. koreamed.orgnih.gov The formation of this receptor complex leads to the phosphorylation of receptor-regulated SMAD proteins, specifically SMAD1, SMAD5, and SMAD8. nih.govjci.org These phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus, where they bind to BMP-responsive elements in the hepcidin gene promoter, thereby activating hepcidin transcription. nih.govjci.orgnih.gov
The HFE and TFR2 proteins are also central to the iron-sensing mechanism that regulates hepcidin. nih.govportlandpress.com Circulating iron levels, primarily in the form of diferric transferrin (holo-TF), are sensed by Transferrin Receptor 1 (TFR1) and Transferrin Receptor 2 (TFR2) on hepatocytes. nih.govportlandpress.com While TFR1 primarily functions in cellular iron uptake, TFR2 is thought to play a role in sensing serum iron levels and modulating hepcidin production. haematologica.orgnih.gov HFE, an atypical MHC class I protein, interacts with TFR1 and TFR2. nih.govportlandpress.com It has been suggested that as holo-TF levels increase, HFE is displaced from the HFE-TFR1 complex, allowing it to interact with TFR2. nih.govportlandpress.com Early studies suggested that an interaction between HFE and TFR2 was necessary for hepcidin regulation jci.orgplos.org, potentially forming a multi-protein complex with HJV at the hepatocyte surface portlandpress.com. However, later studies, including those using Hfe and Tfr2 knockout mice and proximity ligation assays, have suggested that HFE and TFR2 may regulate hepcidin expression independently of each other portlandpress.complos.org, although they both modulate the BMP-SMAD pathway portlandpress.com. Disruptions in either HFE or TFR2 function lead to reduced hepcidin levels and iron overload, consistent with their roles in hepcidin regulation. nih.govnih.gov
TMPRSS6 (Transmembrane protease serine 6), also known as matriptase-2, is a negative regulator of hepcidin expression. nih.govjci.orgnih.gov It acts by cleaving membrane-bound HJV, reducing the ability of BMPs to signal through the BMP receptor complex and thus inhibiting hepcidin transcription. nih.govjci.orgnih.gov Mutations in TMPRSS6 are associated with iron-refractory iron deficiency anemia, characterized by inappropriately high hepcidin levels despite iron deficiency. nih.gov
Inflammation is another potent inducer of hepcidin expression, primarily mediated through the JAK2/STAT3 pathway. nih.govmdpi.comjci.orghaematologica.org Inflammatory cytokines, particularly Interleukin-6 (IL-6), bind to their receptors on hepatocytes, leading to the activation of Janus Kinase 2 (JAK2). nih.govmdpi.comjci.orghaematologica.org Activated JAK2 phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). nih.govmdpi.comjci.orghaematologica.org Phosphorylated STAT3 then translocates to the nucleus and binds to STAT3 binding sites in the hepcidin gene promoter (HAMP), stimulating hepcidin transcription. mdpi.comjci.orgnih.gov Full hepcidin activation by the IL-6 pathway requires functional BMP-SMAD signaling, indicating crosstalk between these pathways. haematologica.org
Key Regulatory Proteins and Pathways Involved in this compound Expression
| Protein/Pathway | Role in Hepcidin Regulation | Key Interactions |
| BMP/SMAD Pathway | Major transcriptional regulator, activated by iron levels. | BMP ligands (e.g., BMP6) bind to BMP receptors (ALK2, ALK3, ACTR2A, BMPR2) and co-receptor HJV, leading to SMAD1/5/8 phosphorylation and nuclear translocation with SMAD4. nih.govjci.org |
| HJV | Co-receptor for BMP receptors, enhances sensitivity to BMPs in response to iron. nih.govashpublications.org | Interacts with BMP receptors. Cleaved by TMPRSS6. nih.govnih.gov May interact with HFE and TFR2. nih.govportlandpress.com |
| HFE | Involved in iron sensing, interacts with TFR1 and TFR2. nih.govportlandpress.com Modulates BMP-SMAD pathway. portlandpress.com | Interacts with TFR1 and TFR2. portlandpress.complos.org May interact with BMP receptor ALK3. portlandpress.com |
| TFR2 | Senses serum iron levels (holo-TF), involved in hepcidin regulation. nih.govportlandpress.comhaematologica.org Modulates BMP-SMAD pathway. portlandpress.com | Binds holo-TF. nih.gov Interacts with HFE (though this interaction is debated in stable expression systems). portlandpress.complos.org |
| TMPRSS6 | Negative regulator, cleaves HJV. nih.govjci.orgnih.gov | Cleaves HJV. nih.govnih.gov |
| JAK2/STAT3 Pathway | Mediates hepcidin induction by inflammation. nih.govmdpi.comjci.orghaematologica.org | IL-6 binding to its receptor activates JAK2, which phosphorylates STAT3. Phosphorylated STAT3 binds to the hepcidin promoter. nih.govmdpi.comjci.orgnih.govhaematologica.org |
| IL-6 | Inflammatory cytokine, potent inducer of hepcidin expression. nih.govmdpi.comjci.orghaematologica.org | Binds to IL-6 receptor, activating JAK2/STAT3. nih.govmdpi.comjci.orghaematologica.org |
Research Findings on HFE and TFR2 Interaction
Research findings regarding the interaction between HFE and TFR2 have presented some conflicting results. Early in vitro studies using transient overexpression systems suggested a direct interaction between HFE and TFR2 that was important for hepcidin regulation. jci.orgplos.org However, later studies, including those using double knockout mice and proximity ligation assays with stably expressed proteins, did not detect a direct interaction between HFE and TFR2 and suggested they might regulate hepcidin independently. portlandpress.complos.org Despite this, genetic evidence from human hemochromatosis and mouse models indicates that both HFE and TFR2 are essential for proper hepcidin regulation, and mutations in either gene lead to reduced hepcidin levels and iron overload. nih.govnih.gov The precise mechanism by which HFE and TFR2 collectively influence hepcidin expression, whether through a direct interaction or converging on downstream pathways like BMP-SMAD signaling, remains an area of ongoing research. jci.orgportlandpress.com
Advanced Methodologies for Hepcidin 2 Research
Quantitative Peptide Analysis of Hepcidin (B1576463)
Accurate measurement of circulating hepcidin peptide concentrations is vital for understanding its physiological role and its involvement in various iron-related disorders. Several quantitative methods have been developed and refined over time.
Mass Spectrometry-Based Approaches for Hepcidin Detection and Quantification
Mass spectrometry (MS) is a highly specific and sensitive technique widely used for the detection and quantification of hepcidin peptides, particularly Hepcidin-25 (B1576460), differentiating it from other isoforms like Hepcidin-20 (B1576446) and Hepcidin-22 which may not have the same biological activity in iron metabolism. plos.orgscispace.comnih.gov
Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed. ashpublications.orgnih.govwaters.comresearchgate.netresearchgate.netresearchgate.net This approach typically involves sample preparation steps like protein precipitation or solid-phase extraction (SPE), followed by chromatographic separation before the sample enters the mass spectrometer. ashpublications.orgnih.govresearchgate.netresearchgate.netgoogle.commsacl.org Electrospray ionization (ESI) in positive ion mode is a frequent choice for interfacing liquid chromatography with MS analysis of hepcidin. google.com Hepcidin peptides can exist in multiple charge states (e.g., +1, +2, +3, +4, or a mixture) depending on the ionization method. google.com Tandem MS, specifically using triple quadrupole mass spectrometers in multiple reaction monitoring (MRM) mode, is preferred for quantitative analysis due to its sensitivity and selectivity, allowing for the selection of specific precursor ions and analysis of their resulting fragments. google.com
Weak Cation Exchange - Time-of-Flight Mass Spectrometry (WCX-TOF MS) is another established method for hepcidin quantification. plos.orgscispace.comnih.govradboud-ironcenter.complos.org This method involves enriching hepcidin using WCX beads before TOF-MS analysis. plos.orgscispace.com WCX-TOF MS is considered particularly valuable for distinguishing between Hepcidin-25 and its N-truncated isoforms (Hepcidin-20, -22, -24) and is useful in studying disorders where isoform concentrations may vary, such as chronic kidney disease. plos.orgscispace.comnih.gov The use of stable isotope-labeled internal standards, such as hepcidin-25+40, is crucial for accurate quantification in MS-based assays, helping to account for matrix effects and variations during sample processing and analysis. plos.orggoogle.com
Research findings highlight the performance characteristics of these methods. For instance, an LC-MS/MS method for human and mouse hepcidin demonstrated a quantitative range of 1 ng/mL to 500 ng/mL in human serum and 0.25 ng/mL to 500 ng/mL in mouse serum. ashpublications.org Another LC-MS/MS assay for Hepcidin-25 in serum and plasma showed a concentration range covered by quality control samples from 0.25 nmol/L to 11.9 nmol/L with good precision (CV < 9% at higher concentrations) and limited matrix effect (mean recovery of 99.9%). nih.gov A validated HPLC-MS/MS method for human plasma Hepcidin-25 reported linearity over the range of 5–100 ng/mL and inter- and intra-day accuracy and precision within acceptable limits. researchgate.net
Despite the power of MS, challenges exist, including the "sticky" nature of the peptide leading to potential adsorption losses and the need for suitable standards. researchgate.net Strategies like using silanized autosampler vials can help mitigate adsorption. researchgate.net
Chromatographic Separation Techniques for Hepcidin Isolation
Chromatographic separation is an integral part of many hepcidin quantification workflows, particularly when using MS-based detection. Techniques are employed both for sample preparation (isolation and cleanup) and for separating hepcidin from other components in the biological matrix before detection.
Solid-phase extraction (SPE) is a widely used chromatographic technique for preparing samples like serum, plasma, and urine, allowing for the extraction and isolation of hepcidin from complex matrices. google.commsacl.org This step helps to remove unwanted interferences that could negatively impact quantitative analysis. google.com
Liquid chromatography (LC), including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is coupled with MS for the separation of hepcidin from other peptides and matrix components. ashpublications.orgnih.govwaters.comresearchgate.netresearchgate.netgoogle.commsacl.orgmdpi.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode used. researchgate.netgoogle.commdpi.comresearchgate.net Weak cation exchange chromatography (WCX) is also utilized, often in conjunction with TOF MS, for hepcidin enrichment and separation of isoforms. plos.orgscispace.comradboud-ironcenter.complos.org
Specific chromatographic conditions, such as the pH of the mobile phase, are critical and may need optimization depending on the analytical goal. For instance, separating hepcidin-25 complexed with metals like copper may require neutral or basic pH mobile phases for complex stability, although achieving good resolution at physiological pH can be challenging. mdpi.comresearchgate.net Methods using basic mobile phases containing ammonia (B1221849) have been developed for RP-HPLC separation of hepcidin-25. researchgate.netmdpi.comresearchgate.net
Immunoassays for Hepcidin
Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA), offer an alternative approach for quantifying hepcidin, particularly for studies involving large numbers of samples. scispace.comnih.govradboud-ironcenter.comhepcidinanalysis.com Competitive ELISA (c-ELISA) is a type of immunoassay that has been developed and validated for measuring serum hepcidin concentrations. scispace.comnih.govradboud-ironcenter.com
Immunoassays generally offer advantages in terms of lower cost and higher throughput compared to MS-based methods, making them suitable for large-scale quantification. scispace.comnih.gov However, a key challenge with immunoassays for hepcidin is their specificity, as they may measure the total of hepcidin isoforms (Hepcidin-25, -22, -20) rather than specifically the bioactive Hepcidin-25. scispace.comnih.govradboud-ironcenter.com This can lead to differences in absolute hepcidin concentrations measured by immunoassays compared to methods like WCX-TOF MS, which can distinguish isoforms. scispace.comnih.gov Despite this, both c-ELISA and MS-based methods have shown similar relative differences in hepcidin concentrations across various disease states and can be useful for distinguishing conditions like iron deficiency anemia. scispace.comnih.gov
Molecular Biology Techniques for Hamp2 Gene Studies
Investigating the regulation of hepcidin production involves studying the expression and transcriptional control of the HAMP gene (often referred to as Hamp or Hamp1 in the context of the primary hepcidin gene, though the user specified Hamp2 which might refer to a specific variant or be a general term). Molecular biology techniques are essential for these studies.
Quantitative Gene Expression Analysis (RT-qPCR)
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is a standard and widely used technique for measuring the messenger RNA (mRNA) expression levels of the HAMP gene. nih.govaging-us.comnih.govscielo.org.mxresearchgate.netspandidos-publications.complos.orgpsu.edu This method allows researchers to quantify the amount of HAMP mRNA present in a sample, providing an indicator of the gene's transcriptional activity under different conditions or in various tissues.
The process typically involves extracting total RNA from cells or tissues, followed by reverse transcription to synthesize complementary DNA (cDNA). aging-us.comspandidos-publications.com RT-qPCR is then performed using specific primers for HAMP and a reference gene (such as GAPDH) for normalization. aging-us.comspandidos-publications.com The relative gene expression levels are commonly analyzed using the 2^-ΔΔCt method. nih.gov
RT-qPCR has been extensively applied to study HAMP expression in various contexts, including:
Comparing HAMP mRNA levels in tumor tissues versus adjacent non-tumor tissues. aging-us.comspandidos-publications.com
Assessing changes in HAMP expression in response to specific treatments or stimuli, such as zinc sulfate, IL-6, or BMP-2. nih.govnih.govpsu.edu
Investigating the correlation between HAMP mRNA expression in the liver and circulating hepcidin peptide levels. researchgate.netplos.org
Examining HAMP expression in different disease states, such as non-small cell lung cancer (NSCLC) or nonalcoholic steatohepatitis (NASH). aging-us.comscielo.org.mx
Studies have shown significant increases in HAMP mRNA expression in conditions like NASH compared to nonalcoholic fatty liver (NAFL). scielo.org.mx Similarly, elevated HAMP expression has been observed in gastric cancer tumor tissues compared to adjacent non-tumor tissues, with levels correlating with tumor stage. spandidos-publications.com
Promoter Activity and Reporter Gene Assays for Hamp2
Reporter gene assays, particularly luciferase reporter assays, are powerful tools for studying the transcriptional regulation of the HAMP gene by analyzing the activity of its promoter region. nih.govplos.orgpsu.eduresearchgate.netbmbreports.org These assays involve cloning the HAMP promoter sequence upstream of a reporter gene, such as luciferase, in an expression vector.
Cells (commonly hepatoma cell lines like HepG2 or HuH7, as hepcidin is primarily synthesized in the liver) are transfected with this construct. plos.orgpsu.eduresearchgate.net A control vector containing a different reporter gene (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency. nih.govplos.orgresearchgate.net Changes in the activity of the reporter enzyme (measured by luminescence) reflect changes in the transcriptional activity of the HAMP promoter in response to various factors, such as signaling molecules, transcription factors, or genetic manipulations. nih.govplos.orgpsu.eduresearchgate.netbmbreports.org
This methodology allows researchers to:
Identify specific DNA sequences within the HAMP promoter that are responsive to regulatory signals or binding by transcription factors. plos.orgresearchgate.netbmbreports.org
Investigate the effects of potential regulatory molecules or pathways on HAMP transcription. nih.govplos.orgpsu.eduresearchgate.netbmbreports.org
Study the impact of mutations in the HAMP promoter on its activity. nih.govplos.orgbmbreports.org
For example, luciferase reporter assays have demonstrated that zinc ions can enhance HAMP promoter activity, suggesting transcriptional regulation by zinc. nih.gov Studies have also shown that prohepcidin can decrease HAMP promoter activity, indicating a potential autoregulatory pathway. researchgate.net Furthermore, these assays have been used to show that KLF15 and ceramide can increase HAMP promoter activity, mediated through specific binding sites or pathways like JAK/STAT3. plos.orgbmbreports.org Co-culture experiments with activated macrophages have also shown increased HAMP promoter activity, suggesting regulation by macrophage-derived soluble factors. psu.edu
These reporter gene assays provide valuable insights into the complex mechanisms that govern the transcriptional control of HAMP expression, complementing the data obtained from gene expression analysis.
| Methodology Sub-section | Key Techniques | Primary Application | Notes/Examples |
| 5.1.1. Mass Spectrometry-Based Approaches | LC-MS/MS (WCX-TOF MS, FTICR, Tandem-MS) | Quantitative detection and measurement of hepcidin peptides (primarily Hepcidin-25) and differentiation of isoforms. | LC-MS/MS with SPE and ESI is common. ashpublications.orgnih.govwaters.comresearchgate.netresearchgate.netresearchgate.netgoogle.commsacl.org WCX-TOF MS is specific for Hepcidin-25 and isoforms. plos.orgscispace.comnih.govradboud-ironcenter.complos.org Use of internal standards is crucial. plos.orggoogle.com |
| 5.1.2. Chromatographic Separation Techniques | SPE, LC (HPLC, UPLC), RP-HPLC, WCX | Isolation and separation of hepcidin from biological matrices before detection. | SPE for sample cleanup. google.commsacl.org LC coupled with MS for separation. ashpublications.orgnih.govwaters.comresearchgate.netresearchgate.netgoogle.commsacl.orgmdpi.comresearchgate.net Specific pH conditions may be needed for metal complexes. mdpi.comresearchgate.net |
| 5.1.3. Immunoassays | ELISA (Competitive ELISA) | Quantitative measurement of hepcidin (total isoforms) in large sample numbers. | Lower cost and higher throughput than MS. scispace.comnih.gov May measure total isoforms, unlike WCX-TOF MS which is specific for Hepcidin-25. scispace.comnih.govradboud-ironcenter.com |
| 5.2.1. Quantitative Gene Expression Analysis | RT-qPCR | Measurement of HAMP mRNA expression levels. | Standard method for assessing gene transcription. nih.govaging-us.comnih.govscielo.org.mxresearchgate.netspandidos-publications.complos.orgpsu.edu Often normalized to a reference gene. aging-us.comspandidos-publications.com Used to study expression changes. nih.govnih.govpsu.edu |
| 5.2.2. Promoter Activity and Reporter Gene Assays for Hamp2 (HAMP) | Luciferase reporter assays | Studying the transcriptional activity of the HAMP gene promoter and identifying regulatory elements/factors. | Involves transfecting cells with promoter-reporter constructs. nih.govplos.orgpsu.eduresearchgate.netbmbreports.org Measures promoter activity via reporter enzyme luminescence. nih.govplos.orgresearchgate.net Used to study regulatory mechanisms. nih.govplos.orgpsu.eduresearchgate.netbmbreports.org |
Genetic Manipulation in Research Models (e.g., Gene Ablation, Transgenic Models for Hamp2)
Genetic manipulation techniques are fundamental tools in dissecting the in vivo function of Hepcidin-2 (B1576447). Gene ablation, or knockout, involves removing or inactivating the Hamp2 gene to observe the resulting phenotypic changes. Studies utilizing Hamp2 knockout mice have indicated no significant abnormalities in iron metabolism, suggesting a functional divergence from Hamp1 (encoding Hepcidin-1) uq.edu.au. Targeted or endonuclease-mediated approaches can be used for Hamp2 gene ablation nih.gov.
Conversely, transgenic models involve the introduction and expression of the Hamp2 gene, often under specific promoters, to study the effects of its overexpression. Transgenic mice constitutively expressing Hamp2 have been generated. Notably, studies comparing transgenic mice overexpressing Hamp1 versus Hamp2 have revealed functional differences. While Hamp1 overexpression leads to severe iron deficiency anemia, transgenic mice overexpressing Hamp2 generally exhibit normal hematological parameters, further supporting a distinct or less critical role in systemic iron homeostasis compared to Hepcidin-1 (B1576454) plos.orgashpublications.orgoup.com. The level of Hamp2 transgene mRNA expression in these models can be very high ashpublications.orgnih.gov. Cre-ER mediated tracing of cells expressing Hamp2 has also been used to study hepatocyte populations in the liver nih.gov.
These genetically modified models provide valuable insights into the necessity and sufficiency of this compound in various physiological and pathological contexts.
In Vitro and In Vivo Research Models for this compound Studies
Research on this compound utilizes both in vitro and in vivo model systems to investigate its expression, regulation, and potential functions.
Cell Line Models (e.g., Hepatocyte Cell Lines, where applicable for this compound)
Hepatocyte cell lines are frequently employed for in vitro studies of hepcidin regulation, including aspects relevant to this compound expression, particularly in mouse models where the Hamp2 gene is present. Human hepatoma cell lines like HepG2 and HuH7, and mouse hepatoma cell lines like Hepa1-6, are commonly used kyoto-u.ac.jpashpublications.orgkcl.ac.uknih.govresearchgate.net. While these cell lines are convenient, basal hepcidin expression levels can be lower compared to primary hepatocytes kyoto-u.ac.jpnih.gov.
These cell line models are instrumental in dissecting the molecular pathways regulating hepcidin transcription. Studies in HepG2 cells and primary mouse hepatocytes have investigated the regulation of hepcidin expression by factors such as erythropoietin (EPO) and the BMP signaling pathway ashpublications.orgnih.gov. Although much of this work focuses on the primary hepcidin form (Hepcidin-25 in humans, Hepcidin-1 in mice), these models can be adapted to study Hamp2 specific regulation, especially when considering the different expression patterns and regulatory responses observed between Hamp1 and Hamp2 in mice nih.govplos.orgnih.gov. For instance, hepatocyte cell lines have been used in luciferase-based reporter assays to study the transcriptional regulation of the hepcidin promoter by BMP signaling nih.gov.
Genetically Modified Mouse Models for this compound Investigation
Genetically modified mouse models are indispensable for studying the in vivo biology of this compound. The presence of two hepcidin genes, Hamp1 and Hamp2, in mice, in contrast to a single HAMP gene in humans, allows for comparative studies of their distinct roles uq.edu.auplos.orgnih.gov.
Beyond the Hamp2 knockout and transgenic overexpression models discussed earlier, other mouse models with genetic alterations in iron metabolism genes (such as Hfe, Tfr2, Hjv, and Tmprss6) provide contexts to investigate how these factors influence Hamp2 expression and function uq.edu.auplos.orgnih.govnih.govhaematologica.orgresearchgate.net. Studies in various mouse strains (e.g., C57Bl/6, DBA/2, BALB/c) have shown strain- and sex-dependent variation in hepatic Hamp2 expression nih.govplos.orgnih.gov.
Research using these models has provided detailed findings on this compound expression patterns and responses to different stimuli. For example, mass spectrometry analysis in mouse models revealed that this compound peptide is predominantly found in urine, while Hepcidin-1 is mainly in serum plos.org. Studies have also investigated Hamp2 expression changes in response to dietary iron, LPS-induced inflammation, and radiation exposure in mice nih.govplos.orgoup.comnih.gov.
Data from studies using genetically modified mouse models highlight the differential regulation and potential functional distinctions between Hepcidin-1 and this compound.
Table 1: Summary of Findings in Genetically Modified Mouse Models for Hepcidin Research (Selected Examples Relevant to Hamp2)
| Mouse Model Type | Genetic Modification | Key Findings Related to this compound (Hamp2) | Source |
| Hamp2 Knockout | Inactivation of the Hamp2 gene | No significant abnormalities in iron metabolism observed. | uq.edu.au |
| Hamp2 Transgenic (Overexpression) | Constitutive expression of Hamp2 | Normal hematological parameters and iron metabolism, unlike Hamp1 transgenic mice. | plos.orgashpublications.orgoup.com |
| Hfe Knockout | Inactivation of the Hfe gene | Altered hepcidin regulation; used to study interactions with Hamp2 regulation. | plos.orgresearchgate.net |
| Tfr2 Mutated | Mutation in the Tfr2 gene | Altered hepcidin regulation; used to study interactions with Hamp2 regulation. | uq.edu.auplos.org |
| Usf2 Knockout | Inactivation of the Usf2 gene | Hepcidin deficiency leading to iron overload; Hamp2 expression repressed in liver but not pancreas. | ashpublications.orgnih.govresearchgate.net |
| Various Strains (C57Bl/6, DBA/2, BALB/c) | Wild-type with different genetic backgrounds | Hepatic Hamp2 expression shows strain- and sex-dependent variation; differential response to stimuli. | nih.govplos.orgnih.gov |
Ethical Considerations in Animal Model Research Pertaining to this compound
The use of animal models, particularly genetically modified mice, in this compound research is subject to strict ethical guidelines. These guidelines are based on principles aimed at minimizing animal suffering and ensuring that the scientific benefits justify the use of animals numberanalytics.comforskningsetikk.nonih.govnorecopa.no.
A cornerstone of ethical animal research is the principle of the 3Rs: Replacement, Reduction, and Refinement numberanalytics.comforskningsetikk.nonih.gov. Researchers are ethically obligated to consider:
Replacement: Using non-animal methods or less sentient organisms whenever possible.
Reduction: Minimizing the number of animals used while still achieving statistically valid results.
Refinement: Improving experimental techniques and animal care to reduce pain, distress, and suffering.
Research protocols involving animals are subject to review and approval by ethics committees, such as Institutional Animal Care and Use Committees (IACUCs) numberanalytics.com. These committees assess the scientific merit, potential for animal suffering, and adherence to ethical principles before approving studies. Justification for the use of animals, demonstrating that the potential benefits to human or animal health and scientific knowledge outweigh the ethical costs, is a critical requirement numberanalytics.comnih.gov. Transparency and sharing of research data, including negative results, are also encouraged to prevent unnecessary duplication of animal experiments forskningsetikk.no. Researchers are expected to have appropriate expertise in animal care and handling forskningsetikk.no.
In the context of this compound research using mouse models, these ethical considerations mandate careful experimental design, justification of animal numbers, implementation of procedures to minimize discomfort, and thorough review by ethical oversight bodies.
Theoretical Models and Future Directions in Hepcidin 2 Research
Conceptual Frameworks for Hepcidin-2 (B1576447) Biological Action
Conceptual models are essential for integrating diverse experimental findings and predicting the behavior of this compound within complex biological systems.
Models of Peptide-Receptor Interactions (if hypothesized for this compound)
While Hepcidin-25 (B1576460) is known to interact with the iron exporter ferroportin, leading to its internalization and degradation, the specific receptors or interaction partners for other this compound isoforms, such as Hepcidin-20 (B1576446), are less characterized. plos.orglancet.co.zanih.govfrontiersin.org Theoretical models of peptide-receptor interactions for this compound could be based on its amino acid sequence and predicted structural properties, considering potential binding motifs and similarities to other known antimicrobial peptides or hormones. Given that Hepcidin-20 lacks the first five amino acids of Hepcidin-25, which are crucial for Hepcidin-25's iron regulatory function and contain a metal-binding motif, its interaction with ferroportin is significantly reduced or absent. nih.govlancet.co.zahaematologica.org Models would need to hypothesize alternative receptor interactions or mechanisms of action for Hepcidin-20, potentially related to its observed antimicrobial properties. nih.govhaematologica.org
System-Level Models of this compound Integration into Biological Networks
System-level models aim to understand how this compound fits into broader biological networks beyond its direct effects on iron metabolism. These models would need to account for the potential interactions of this compound with other signaling pathways, hormones, and cellular processes. For Hepcidin-25, its regulation is known to involve complex interactions between iron levels, inflammation (primarily via IL-6/STAT3 pathway), erythropoietic activity, and the BMP/SMAD signaling pathway, involving proteins like HFE, TfR2, and HJV. haematologica.orgfrontiersin.orgnih.govhaematologica.orgsci-hub.sehaematologica.orgresearchgate.netmdpi.commdpi.comnih.gov System-level models for this compound (potentially Hepcidin-20) would need to explore its integration into networks related to innate immunity, as Hepcidin-20 has shown antimicrobial activity. nih.govlancet.co.zahaematologica.org These models could investigate how this compound production and activity are influenced by or influence inflammatory responses, microbial presence, and other immune signaling cascades. nih.govlancet.co.zahaematologica.orginstitutcochin.frashpublications.org Such models could utilize approaches from systems biology, integrating data on gene expression, protein interactions, and metabolic pathways. nih.govinnatedb.ca
Unexplored Regulatory Pathways and Inducers of this compound
While the main regulators of Hepcidin-25 (iron, inflammation, erythropoiesis) are well-established, the regulatory mechanisms and inducers specific to other this compound isoforms like Hepcidin-20 are less explored. lancet.co.zanih.govhaematologica.orgresearchgate.netmdpi.com Future research should focus on identifying novel signals and pathways that specifically influence the expression and activity of this compound. This could involve investigating the role of different cytokines beyond IL-6, growth factors, or metabolites that might selectively modulate this compound levels. sci-hub.seashpublications.orgaai.org For instance, while IL-6 is a primary inducer of Hepcidin-25 during inflammation, other inflammatory mediators might have differential effects on Hepcidin-20. sci-hub.seashpublications.orgaai.org Additionally, exploring the influence of the microbiome or specific dietary components on this compound expression could reveal new regulatory pathways. frontiersin.org The role of transcription factors and genetic elements specific to the HAMP2 gene (present in mice but humans have only HAMP) or differential splicing/processing of the HAMP gene in humans that might lead to Hepcidin-20 production warrants further investigation. oup.com
Elucidating the Full Spectrum of this compound's Physiological Roles
The physiological roles of this compound isoforms beyond Hepcidin-25's central role in iron homeostasis are still being elucidated.
Investigating Unconfirmed Functions (e.g., copper binding interaction)
Research has indicated that Hepcidin-25 can bind to bivalent metal ions, including copper, nickel, and zinc, with a particularly high affinity for copper. frontiersin.orgportlandpress.commdpi.comnih.govresearchgate.net This copper-binding property is linked to the N-terminal amino acids, which are absent in Hepcidin-20. nih.govportlandpress.commdpi.com While the biological relevance of Hepcidin-25's copper binding in vivo is debated due to competition with albumin, the potential for this compound isoforms to interact with copper or other metals, and the functional consequences of such interactions, remains an area for investigation. mdpi.comnih.govresearchgate.net Studies could explore if Hepcidin-20, despite lacking the primary copper-binding motif of Hepcidin-25, has any affinity for copper or other metals and whether such interactions influence its stability, activity, or clearance. nih.govportlandpress.commdpi.comnih.govresearchgate.net
Advanced Methodological Development for this compound Quantification and Functional Assays
Accurate quantification of hepcidin (B1576463) and its isoforms is crucial for understanding their physiological roles and potential as biomarkers. Over time, significant advancements have been made in developing sensitive and specific methods to measure hepcidin concentrations in biological fluids. These methods broadly fall into two categories: mass spectrometry (MS)-based techniques and immunochemical assays.
MS-based methodologies, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS), Surface-Enhanced Laser Desorption/Ionization-Time of Flight Mass Spectrometry (SELDI-TOF MS), and Liquid Chromatography-High Resolution-Mass Spectrometry (LC-HR-MS), offer the advantage of discriminating between different hepcidin isoforms, including hepcidin-20, -22, and -25. psu.eduskml.nlresearchgate.netresearchgate.netnih.govkcl.ac.ukscispace.com This is a key distinction compared to many immunochemical methods. LC-MS/MS, for instance, has been successfully applied for the simultaneous quantitation of hepcidin isoforms in human serum. nih.govkcl.ac.uk The development of stable isotope-labeled hepcidin-25 as an internal standard has significantly improved the accuracy and reproducibility of MS-based quantification. skml.nlplos.org Weak Cation Exchange-Time of Flight Mass Spectrometry (WCX-TOF MS) is another MS-based method that has been used for hepcidin-25 quantification, often employing synthetic hepcidin-24 as an internal standard, although newer internal standards like hepcidin-25+40 have been introduced to avoid interference with naturally occurring isoforms. researchgate.netscispace.complos.org
Immunochemical methods, including competitive or sandwich Enzyme-Linked Immunosorbent Assays (ELISAs) and Radioimmunoassays (RIAs), are also widely used for hepcidin quantification. psu.eduskml.nlresearchgate.netscispace.comlancet.co.za While generally offering higher throughput and lower cost compared to MS, many early immunochemical assays measured total hepcidin concentration and could not differentiate between isoforms, potentially overestimating the level of the biologically active hepcidin-25 due to cross-reactivity with hepcidin-20 and -22. psu.edulancet.co.za However, advancements have led to the development of more specific immunoassays. Despite the differences in absolute values obtained, MS-based and immunochemical assays generally show good correlation. nih.gov
Functional assays for hepcidin primarily focus on its interaction with ferroportin, the sole known iron exporter. Hepcidin binding to ferroportin induces its internalization and degradation, thereby reducing iron efflux from cells. nih.govintrinsiclifesciences.com Cell-based bioassays that measure the reduction of ferroportin on the cell surface or the decrease in iron export activity upon exposure to hepcidin are used to assess the biological activity of hepcidin and its isoforms. Studies using such assays have shown that human hepcidin-20 and -22 are significantly less potent in inducing ferroportin degradation compared to hepcidin-25. plos.org
The choice of quantification method depends on the specific research question and the need for isoform discrimination. MS-based methods are preferred when precise quantification of individual isoforms is required, particularly in conditions where isoform profiles might be altered, such as chronic kidney disease. scispace.com ELISA methods remain valuable for large-scale studies and clinical applications requiring high throughput, provided their specificity for the desired isoform is validated. scispace.com
Table 1: Comparison of Hepcidin Quantification Methods
| Method Type | Examples | Isoform Discrimination | Throughput | Cost | Key Advantages | Key Limitations |
| Mass Spectrometry | LC-MS/MS, MALDI-TOF MS, SELDI-TOF MS, LC-HR-MS | Yes | Medium | Higher | Specific for individual isoforms, high accuracy | Requires specialized equipment and expertise, lower throughput than ELISA |
| Immunochemical Assay | ELISA, RIA | Limited (often total) | High | Lower | High throughput, relatively lower cost | May cross-react with isoforms, less specific |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Evolutionary Perspectives of the Hepcidin Family with a Focus on this compound
The hepcidin gene family has evolved across vertebrates, playing a conserved role in iron homeostasis and exhibiting antimicrobial activity. nih.govashpublications.org While human hepcidin is encoded by a single gene (HAMP), some species, notably mice, possess two paralogous hepcidin genes: Hepcidin-1 (B1576454) (Hamp1) and this compound (Hamp2). haematologica.orgplos.orgresearchgate.net This duplication and diversification highlight different evolutionary trajectories within the hepcidin family.
Mouse Hepcidin-1 is primarily expressed in the liver and is the main regulator of iron metabolism in mice, analogous to human hepcidin-25. plos.org Its expression is upregulated by iron loading and inflammation. plos.org In contrast, mouse this compound is also expressed in the pancreas in some mouse strains and shows different regulatory responses; its expression is repressed by inflammation in the liver. plos.org Functional studies in mice have demonstrated that while overexpression of Hepcidin-1 leads to iron deficiency anemia, overexpression of this compound does not significantly affect iron metabolism, suggesting a divergence in function despite sequence similarity. plos.orgresearchgate.net This indicates that this compound in mice may have roles distinct from systemic iron regulation, potentially related to local iron handling or other functions.
Across vertebrates, hepcidin homologs generally exhibit high structural conservation, particularly the presence of conserved cysteine residues forming disulfide bonds, which is essential for their hairpin structure and interaction with ferroportin. intrinsiclifesciences.comnih.govoup.com However, variations exist. For example, teleost fishes show particular diversity in hepcidin variants, including a novel 4-cysteine variant (Type II) found in Antarctic notothenioid fishes, which differs significantly from the widespread 8-cysteine hepcidins (Type I). oup.comoup.com Phylogenetic analysis of teleost hepcidins suggests taxonomic-specific expansions and diversification, with evidence of positive selection driving the evolution of variants like the 4-cysteine form in response to environmental pressures such as cold adaptation. oup.comoup.comcontinental.edu.pe
The evolutionary history suggests that hepcidin's role as an iron-regulatory hormone may have evolved from a more ancient function as an antimicrobial peptide. nih.govashpublications.org While the iron-regulatory function necessitates interaction with the conserved vertebrate iron transporter ferroportin, thus constraining some aspects of hepcidin evolution, variations, particularly in regions less critical for ferroportin binding, may allow for adaptation to other functions or environmental challenges. nih.gov The existence of paralogs like mouse this compound further exemplifies this evolutionary diversification, where a related peptide has potentially acquired novel or specialized roles beyond the primary systemic iron regulation governed by Hepcidin-1 (and human Hepcidin-25).
Table 2: Hepcidin Genes and Proteins in Humans and Mice
| Species | Gene Name(s) | Protein Name(s) | Primary Function(s) |
| Human | HAMP | Hepcidin-25, Hepcidin-22, Hepcidin-20 | Systemic iron regulation, antimicrobial |
| Mouse | Hamp1, Hamp2 | Hepcidin-1 (Hep-1), this compound (Hep-2) | Hepcidin-1: Systemic iron regulation, antimicrobial; this compound: Less defined, potentially local iron handling or other roles |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Q & A
Q. What experimental models are most suitable for studying Hepcidin-2's role in iron homeostasis?
this compound regulates iron metabolism by binding to ferroportin, inducing its internalization and degradation, thereby reducing cellular iron export . To study this, researchers should combine in vitro models (e.g., hepatocyte cell lines or ferroportin-transfected HEK293 cells) with in vivo models (e.g., murine models with tissue-specific this compound knockouts or radiation exposure to induce stress responses ). Key methodologies include:
- Iron flux assays : Measure radiolabeled iron export in transfected cells pre- and post-Hepcidin-2 treatment.
- Immunohistochemistry (IHC) : Use validated antibodies (e.g., ab190775) to localize this compound expression in liver tissue .
- Urinalysis : Quantify this compound levels in urine via MALDI-TOF-MS after radiation exposure to assess stress-response dynamics .
Q. How can this compound be reliably detected and quantified in biological samples?
Detection requires rigorous validation due to potential cross-reactivity with other isoforms (e.g., Hepcidin-1). Recommended approaches:
- Western Blotting (WB) : Use recombinant antibodies like ab190775, optimized for this compound at 1/100 dilution, with GST-tagged controls to confirm specificity .
- Mass Spectrometry (MS) : MALDI-TOF-MS is critical for distinguishing this compound from structurally similar peptides, especially in urine or serum .
- ELISA : Commercial kits must be validated against synthetic this compound standards to avoid false positives.
Advanced Research Questions
Q. How should researchers address contradictions in reported this compound expression patterns across different disease models?
Discrepancies (e.g., elevated this compound in radiation exposure vs. suppression in chronic inflammation) may arise from context-dependent regulation. To resolve these:
- Dose-Response Studies : For radiation models, establish time- and dose-dependent profiles (e.g., biphasic peaks at 0.25–0.5 Gy vs. delayed responses at ≥1 Gy ).
- Multi-Omics Integration : Combine transcriptomic data (Hamp2 mRNA levels) with proteomic validation to rule out post-transcriptional regulation.
- Strain-Specific Controls : Compare this compound dynamics in C57BL/6 vs. BALB/c mice, as genetic background influences iron metabolism .
Q. What experimental designs are optimal for investigating this compound’s non-canonical roles beyond iron regulation?
Emerging evidence suggests this compound may modulate immune responses or oxidative stress. Methodological considerations include:
- Co-Immunoprecipitation (Co-IP) : Identify novel binding partners (e.g., Toll-like receptors) in macrophages exposed to bacterial ligands.
- Genetic Knockdown Models : Use CRISPR/Cas9 to silence Hamp2 in immune cells and assess cytokine production (e.g., IL-6, TNF-α) .
- Redox Assays : Measure reactive oxygen species (ROS) in this compound-deficient hepatocytes under iron overload conditions .
Q. How can researchers mitigate confounding factors when analyzing this compound’s interaction with ferroportin in vivo?
Challenges include tissue-specific ferroportin expression and competing ligands (e.g., Hepcidin-1). Strategies:
- Tissue-Specific Knockouts : Generate hepatocyte- or macrophage-specific ferroportin deletions to isolate this compound’s effects .
- Competitive Binding Assays : Use fluorescently labeled this compound and Hepcidin-1 to quantify binding affinity differences via surface plasmon resonance (SPR).
- Longitudinal Sampling : Track serum iron and urinary this compound levels over time in murine models to correlate kinetics with phenotypic outcomes .
Methodological Guidance
Q. What statistical approaches are critical for interpreting this compound data in preclinical studies?
- Power Analysis : Ensure adequate sample sizes (n ≥ 6 per group) to account for biological variability in iron-related parameters.
- Multivariate Regression : Model this compound levels as a function of iron stores, inflammatory markers, and genetic variables .
- Meta-Analysis : Aggregate data from independent studies to identify consensus trends, particularly for dose-dependent effects .
Q. How should researchers validate antibodies for this compound-specific detection?
- Recombinant Protein Controls : Include GST-tagged this compound fragments (aa24-83) in WB and IHC to confirm antibody specificity .
- Cross-Reactivity Testing : Compare signal intensity in this compound vs. Hepcidin-1 knockout tissues.
- Mass Spectrometry Correlation : Ensure antibody-based quantification aligns with MS-derived this compound concentrations .
Addressing Data Contradictions
Q. What steps can resolve inconsistencies in this compound’s proposed biomarker potential?
- Blinded Replication : Independent labs should reproduce findings using standardized protocols (e.g., identical radiation doses or iron-loading regimens) .
- Ethical Reporting : Disclose all methodological variables (e.g., fixation methods for IHC, Triton X-100 permeabilization protocols) to enhance reproducibility .
- Conflict-of-Interest Checks : Exclude studies funded by entities with commercial stakes in this compound diagnostics to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
